molecular formula C14H15NS B2421248 (2,3-dihydro-1H-inden-5-yl)(thiophen-2-yl)methanamine CAS No. 875163-72-7

(2,3-dihydro-1H-inden-5-yl)(thiophen-2-yl)methanamine

Cat. No. B2421248
CAS RN: 875163-72-7
M. Wt: 229.34
InChI Key: VWKRPRAHESWVTR-UHFFFAOYSA-N
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Description

(2,3-dihydro-1H-inden-5-yl)(thiophen-2-yl)methanamine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Thiophene Analogues and Carcinogenicity

Research has explored the potential carcinogenicity of thiophene analogues, specifically focusing on whether replacing one aromatic ring with an isosteric and/or isoelectronic aromatic ring (like thiophene) in organic carcinogens alters their activity. This study synthesized thiophene analogues of known carcinogens, benzidine and 4-aminobiphenyl, and evaluated their potential carcinogenicity in vitro. Although the results indicated potential carcinogenicity, the overall chemical and biological behavior of these compounds raised doubts about their ability to induce tumors in vivo. The study emphasizes the importance of in vitro predictions for structurally new compounds, suggesting cautious interpretation of such results (Ashby et al., 1978).

Cytochrome P450 Isoforms Inhibition

Another study reviewed the potency and selectivity of chemical inhibitors of major human hepatic Cytochrome P450 (CYP) isoforms. The selectivity of these inhibitors is crucial in understanding the involvement of specific CYP isoforms in drug metabolism, which can help predict potential drug-drug interactions. The study provided a comprehensive overview of the most selective inhibitors for each major CYP isoform, highlighting the importance of considering these inhibitors in pharmacological research and drug development (Khojasteh et al., 2011).

Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides

A review emphasized the significance of five-membered heterocycles, like furan and thiophene, in drug design, particularly as structural units in bioactive molecules. The review highlighted the impact of bioisosteric replacement of aryl substituents with heteroaryl ones on activities, showing how such alterations in the lead compound structure can optimize antiviral, antitumor, antimycobacterial, or antiparkinsonian action. This study underscores the potential of furanyl- or thienyl-substitution in medicinal chemistry, which can lead to the development of more effective and selective therapeutic agents (Ostrowski, 2022).

properties

IUPAC Name

2,3-dihydro-1H-inden-5-yl(thiophen-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS/c15-14(13-5-2-8-16-13)12-7-6-10-3-1-4-11(10)9-12/h2,5-9,14H,1,3-4,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKRPRAHESWVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-dihydro-1H-inden-5-yl)(thiophen-2-yl)methanamine

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